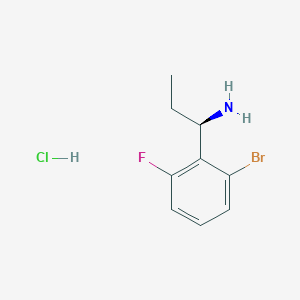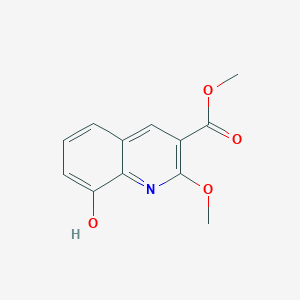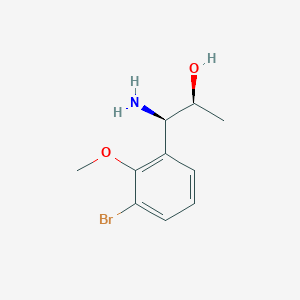![molecular formula C13H14N2O5 B15237845 (3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)
(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[84003,8]tetradeca-10,13-diene-13-carboxylic acid is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, oxidation, and esterification under controlled conditions. Specific reagents and catalysts are often employed to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules and its effects on biological systems.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may offer new avenues for drug development, particularly in targeting specific molecular pathways.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Propiedades
Fórmula molecular |
C13H14N2O5 |
|---|---|
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid |
InChI |
InChI=1S/C13H14N2O5/c1-7-2-3-20-11-6-14-5-8(13(18)19)10(16)4-9(14)12(17)15(7)11/h4-5,7,11H,2-3,6H2,1H3,(H,18,19)/t7-,11+/m1/s1 |
Clave InChI |
MOMJKOIGKKZOKT-HQJQHLMTSA-N |
SMILES isomérico |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=CC(=O)C(=CN3C2)C(=O)O |
SMILES canónico |
CC1CCOC2N1C(=O)C3=CC(=O)C(=CN3C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


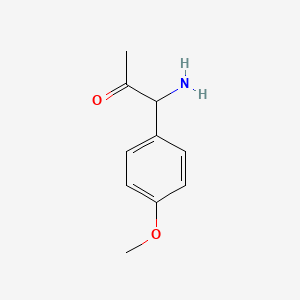
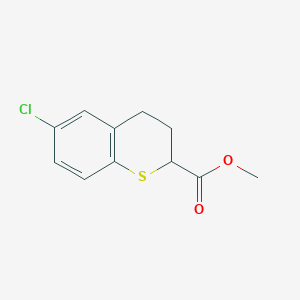
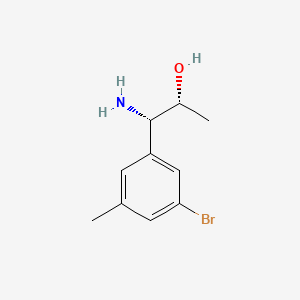
![Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15237797.png)
![(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237813.png)

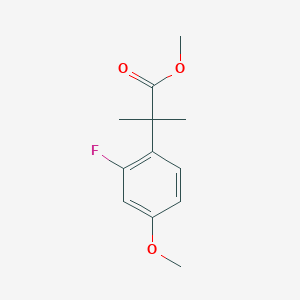
![(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B15237836.png)
![7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237842.png)
